

In Vitro Efficacy of BI-1230: A Technical Guide for Researchers

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Compound of Interest

Compound Name: BI-1230

Cat. No.: B1666951

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of **BI-1230**, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The data and protocols summarized herein are intended to serve as a comprehensive resource for researchers in the fields of virology and antiviral drug development.

Core Efficacy Data

BI-1230 is a highly potent and selective inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication. Its in vitro efficacy has been demonstrated in both enzymatic and cell-based assays. The related compound, BI 201335, which shares a similar mechanism of action, exhibits low nanomolar potency against clinically relevant HCV genotypes.

Table 1: In Vitro Enzymatic Inhibition of HCV NS3/4A Protease by a BI-1230 Related Compound (BI 201335)[1]

HCV Genotype	Target	Parameter	Value (nM)
1a	NS3/4A Protease	Ki	2.6
1b	NS3/4A Protease	Ki	2.0
2a	NS3/4A Protease	Ki	~52 - 130
2b	NS3/4A Protease	Ki	~104 - 260
3a	NS3/4A Protease	Ki	~494 - 780
4a	NS3/4A Protease	Ki	≤13
5a	NS3/4A Protease	Ki	≤13
6a	NS3/4A Protease	Ki	≤13

Table 2: In Vitro Anti-HCV Replication Activity of a BI-1230 Related Compound (BI 201335) in Replicon Assays[1]

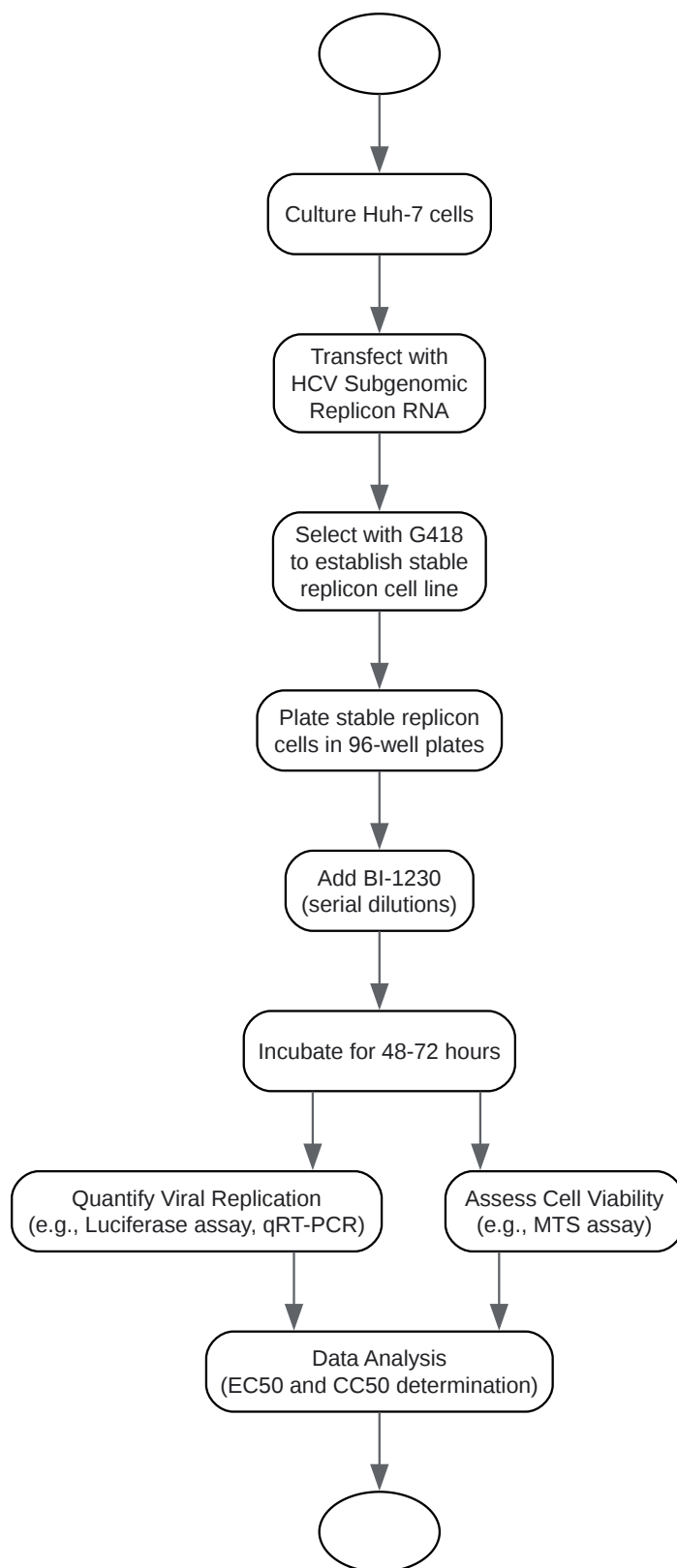
HCV Genotype	Assay System	Parameter	Value (nM)
1a	Subgenomic Replicon	EC50	6.5
1b	Subgenomic Replicon	EC50	3.1

Table 3: In Vitro Selectivity Profile of a BI-1230 Related Compound (BI 201335)[1]

Protease	Type	Inhibition
Human Leukocyte Elastase	Serine Protease	None measurable
Cathepsin B	Cysteine Protease	Very weak

Mechanism of Action: Inhibition of HCV Polyprotein Processing

BI-1230 targets the HCV NS3/4A protease, which is a key enzyme in the viral life cycle. The HCV genome is translated into a single large polyprotein that must be cleaved into individual functional proteins for viral replication to occur. The NS3/4A protease is responsible for four of these critical cleavages. By binding to the active site of the NS3 protease, **BI-1230** blocks this processing, thereby halting the viral replication cascade.[\[1\]](#)[\[2\]](#)[\[3\]](#)



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